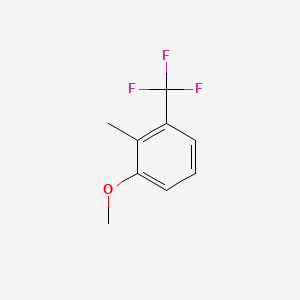

2-Methyl-3-(trifluoromethyl)anisole

Vue d'ensemble

Description

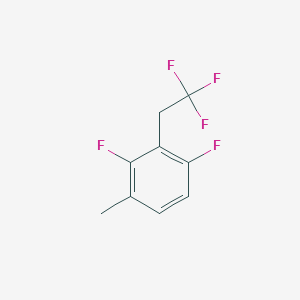

2-Methyl-3-(trifluoromethyl)anisole is a chemical compound that belongs to the trifluoromethylbenzene series . It is used in chemical synthesis .

Synthesis Analysis

The synthesis of 2-Methyl-3-(trifluoromethyl)anisole involves several steps. The method comprises dissolving 2-chloro-5-trifluoromethyl phenylamine, methyl propionylchloride and solid alkali into an organic solvent to carry out aminolysis reaction . This is followed by a series of reactions including methylation, catalytic hydrogenation reaction under an alkaline condition, and hydrolysis reaction .Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(trifluoromethyl)anisole is C9H9F3O . The molecular weight is 190.16 g/mol .Chemical Reactions Analysis

2-Methyl-3-(trifluoromethyl)anisole may undergo various chemical reactions. For instance, it may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Physical And Chemical Properties Analysis

2-Methyl-3-(trifluoromethyl)anisole is a liquid at room temperature . It has a molecular weight of 190.16 g/mol .Applications De Recherche Scientifique

Catalytic Reactions and Organometallic Chemistry

- A study by Bonnington et al. (2012) explored the reactivity of anisole with electrophilic methylplatinum(II) complexes, finding that anisole reacts to give methane and anisyl complexes, shedding light on the C–H bond activation of anisole in organometallic chemistry (Bonnington et al., 2012).

Electron-Withdrawing Properties and Chemical Reactivity

- Research by Castagnetti and Schlosser (2002) demonstrated that the trifluoromethoxy group, as present in 2-Methyl-3-(trifluoromethyl)anisole, is a superior electron-withdrawing group compared to methoxy and trifluoromethyl groups, influencing the basicity and reactivity of arylmetal compounds (Castagnetti & Schlosser, 2002).

Microwave Spectroscopy and Molecular Dynamics

- Gou et al. (2014) studied the rotational spectra of the trifluoroanisole-water complex, noting how triple fluorination of the methyl group significantly alters the spectrum compared to anisole-water, providing insights into molecular dynamics and interactions in fluorinated anisoles (Gou et al., 2014).

Impact on Adsorption and Catalysis

- Bonalumi et al. (2006) investigated the adsorption of various anisoles, including 3,5-bis-(trifluoromethyl)-anisole, on Pt(111), finding that trifluoromethylated anisoles show weaker adsorption than benzene, impacting their reactivity in catalytic processes (Bonalumi et al., 2006).

Torsional Potentials in Molecular Structures

- Kieninger et al. (2004) conducted a theoretical study on the torsional potential around the aryl-O bond in various fluoroanisoles, providing insights into molecular conformations and structural properties of fluoroanisoles (Kieninger, Ventura, & Diercksen, 2004).

Thermal Decomposition and Pyrolysis

- Scheer et al. (2010) examined the pyrolysis of anisole, revealing the formation of radical intermediates and pathways for thermal decomposition, crucial for understanding reactions involving anisoles in high-temperature environments (Scheer et al., 2010).

Environmental and Industrial Applications

- Zhu et al. (2011) explored the catalytic conversion of anisole, a biomass lignin model, over a bifunctional Pt/HBeta catalyst, highlighting the potential applications of anisoles in biomass conversion and renewable energy production (Zhu, Lobban, Mallinson, & Resasco, 2011).

Fluorination in Drug Design

- Xing et al. (2015) discussed the impact of fluorination, as seen in fluoroanisoles, on the physicochemical and pharmacokinetic properties of compounds, crucial for drug design and medicinal chemistry (Xing et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-methoxy-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCODZWYEJGCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251269 | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(trifluoromethyl)anisole | |

CAS RN |

1017778-02-7 | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1390643.png)